Cyclopentane, 1-ethyl-3-methyl-

Combustion calorimetry Thermodynamics Fuel research

Cyclopentane, 1-ethyl-3-methyl- (CAS 61593-45-1) is a disubstituted cycloalkane of molecular formula C₈H₁₆ and molecular weight 112.21 g·mol⁻¹, belonging to the alkylcyclopentane subclass of saturated monocyclic hydrocarbons. It exists as two geometric stereoisomers—cis (CAS 2613-66-3) and trans (CAS 2613-65-2)—which exhibit measurably distinct thermophysical properties critical for analytical, thermodynamic, and industrial applications.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 61593-45-1
Cat. No. B11994691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentane, 1-ethyl-3-methyl-
CAS61593-45-1
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCCC1CCC(C1)C
InChIInChI=1S/C8H16/c1-3-8-5-4-7(2)6-8/h7-8H,3-6H2,1-2H3
InChIKeyPQXAPVOKLYINEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentane, 1-ethyl-3-methyl- (CAS 61593-45-1): A Stereochemically Defined C8H16 Alkylcyclopentane for Differentiated Procurement


Cyclopentane, 1-ethyl-3-methyl- (CAS 61593-45-1) is a disubstituted cycloalkane of molecular formula C₈H₁₆ and molecular weight 112.21 g·mol⁻¹, belonging to the alkylcyclopentane subclass of saturated monocyclic hydrocarbons. It exists as two geometric stereoisomers—cis (CAS 2613-66-3) and trans (CAS 2613-65-2)—which exhibit measurably distinct thermophysical properties critical for analytical, thermodynamic, and industrial applications [1]. The compound is a colorless, hydrophobic liquid with an estimated normal boiling point of approximately 121–124 °C and density in the range of 0.76–0.78 g·cm⁻³ at 20 °C [2], serving as a representative model for branched alkylcyclopentanes found in petroleum distillates and as a stereochemical probe in conformational analysis of five-membered ring systems.

Why In-Class C₈H₁₆ Alkylcyclopentanes Cannot Be Interchanged: The Case for Cyclopentane, 1-ethyl-3-methyl- (CAS 61593-45-1)


The family of C₈H₁₆ alkylcyclopentanes—including n-propylcyclopentane, isopropylcyclopentane, 1,2,4-trimethylcyclopentane, and the methylethylcyclopentane isomers—shares an identical molecular formula, yet their thermophysical and chromatographic properties diverge substantially due to differences in branching pattern, substituent position, and stereochemistry. For instance, the standard enthalpy of combustion of liquid cis-1-ethyl-3-methylcyclopentane differs from that of its structural isomer n-propylcyclopentane by 1.35 kcal·mol⁻¹ (5.65 kJ·mol⁻¹), a gap that falls well outside the combined experimental uncertainties [1]. The cis and trans stereoisomers of the target compound themselves exhibit distinct boiling points (394.6 K vs. 394.0 K) and enthalpies of vaporization (39.3 vs. 38.9 kJ·mol⁻¹), as curated by the NIST Thermodynamics Research Center [2]. Substituting one isomer for another without verification therefore introduces systematic error in any application—from combustion calorimetry to gas-chromatographic retention-index calibration—where precise thermodynamic or separation behavior is assumed.

Quantitative Differentiation of Cyclopentane, 1-ethyl-3-methyl- (CAS 61593-45-1) Against Closest Analogs: A Procurement Evidence Guide


Standard Enthalpy of Combustion: 1-Ethyl-3-methylcyclopentane vs. n-Propylcyclopentane

In a direct head-to-head oxygen-bomb combustion calorimetry study, Good (1971) determined the standard enthalpies of combustion (ΔH°c, liquid state, 298.15 K) for n-propylcyclopentane and all five isomeric methylethylcyclopentanes. The cis-1-ethyl-3-methylcyclopentane isomer (corresponding to CAS 2613-66-3, a stereoisomer of the target compound) released 1.35 kcal·mol⁻¹ less energy on combustion than its straight-chain isomer n-propylcyclopentane. This difference is 6.1 times larger than the reported uncertainty for n-propylcyclopentane, confirming that the branching pattern and ring-substitution geometry of the target compound confer measurably different thermodynamic stability in the liquid phase [1].

Combustion calorimetry Thermodynamics Fuel research

Normal Boiling Point: Cyclopentane, 1-ethyl-3-methyl- vs. n-Propylcyclopentane and Isopropylcyclopentane

The NIST Thermodynamics Research Center (TRC) critically evaluated normal boiling points, assigning Tboil = 394.6 ± 0.3 K (121.5 °C) for the cis isomer and 394.0 ± 0.3 K (120.9 °C) for the trans isomer of 1-ethyl-3-methylcyclopentane, based on measurements by Glasgow, Gordon, et al. (1957) [1]. By contrast, the structurally isomeric n-propylcyclopentane boils at 404.1 ± 0.3 K (131.0 °C)—a difference of approximately 9.5 K—while isopropylcyclopentane boils at approximately 399.5 K (126.4 °C) [2][3]. The ~10 K depression relative to n-propylcyclopentane arises from the branched substitution pattern reducing molecular surface area and, consequently, London dispersion forces in the liquid phase.

Phase-change thermodynamics Distillation engineering Physical property databases

Enthalpy of Vaporization: Cis vs. Trans Stereoisomer Differentiation of 1-Ethyl-3-methylcyclopentane

The cis and trans stereoisomers of 1-ethyl-3-methylcyclopentane are distinguishable by their enthalpies of vaporization (ΔvapH°). NIST TRC data report ΔvapH° = 39.3 kJ·mol⁻¹ for the cis isomer (CAS 2613-66-3) and 38.9 kJ·mol⁻¹ for the trans isomer (CAS 2613-65-2), a difference of 0.4 kJ·mol⁻¹ [1]. This gap, though modest, exceeds the typical uncertainty of modern differential scanning calorimetry (±0.1–0.2 kJ·mol⁻¹) and reflects the greater dipole moment and denser molecular packing of the cis configuration. By comparison, n-propylcyclopentane exhibits a higher ΔvapH° of 41.12 kJ·mol⁻¹ [2], consistent with its higher boiling point and stronger intermolecular interactions.

Stereochemistry Vapor-liquid equilibrium Molecular simulation validation

Kovats Retention Index: Gas-Chromatographic Differentiation from n-Propylcyclopentane and Isopropylcyclopentane

On a non-polar DB-1 fused-silica capillary column, cis-1-ethyl-3-methylcyclopentane exhibits a Kovats retention index (RI) of 791, as reported by Lubeck and Sutton (1983) [1]. Under comparable conditions, n-propylcyclopentane elutes at RI = 830—a difference of 39 index units—while isopropylcyclopentane elutes at RI = 835 on SE-30 (a comparable non-polar phase) [2][3]. A 39-unit RI gap on a non-polar column corresponds to a substantial retention-time shift (typically >0.5 min under standard temperature-programmed conditions), enabling unambiguous chromatographic resolution. On OV-101 at 50 °C, the NIST-compiled RI for the target (unspecified stereochemistry) is 785–787, further confirming its distinct elution window relative to other C₈H₁₆ cyclopentane isomers [4].

Analytical chemistry GC-MS method development Petroleum biomarker analysis

Saturated Vapor Pressure at 25 °C: Higher Volatility Relative to n-Propylcyclopentane

The estimated saturated vapor pressure of 1-ethyl-3-methylcyclopentane at 25 °C is 15.6 mmHg, as compiled by The Good Scents Company [1]. By comparison, n-propylcyclopentane exhibits a vapor pressure of 11.9–12.3 mmHg at the same temperature, as reported by Wilhoit and Zwolinski (1971) and compiled on multiple authoritative physicochemical databases . This ~3.7 mmHg (approximately 31% higher) vapor pressure for the target compound reflects its lower normal boiling point and weaker intermolecular cohesion. The elevated volatility has direct implications for headspace sampling, vapor-phase transport, and flammability hazard classification.

Volatility assessment Environmental partitioning Process safety

Procurement-Relevant Application Scenarios for Cyclopentane, 1-ethyl-3-methyl- (CAS 61593-45-1)


Combustion Calorimetry Standard for Branched Alkylcyclopentane Thermochemistry

The directly measured standard enthalpy of combustion of cis-1-ethyl-3-methylcyclopentane (–1252.47 ± 0.22 kcal·mol⁻¹) serves as a high-precision reference point for calibrating bomb calorimeters and validating group-additivity schemes for branched cycloalkanes. Because this value was determined in the same study and apparatus as n-propylcyclopentane, the 1.35 kcal·mol⁻¹ differential provides an internally consistent benchmark that researchers can use to test computational thermochemistry methods (e.g., G3, G4, or CBS-QB3 composite methods) against experimental data spanning different branching architectures. [1]

Gas-Chromatographic Retention-Index Calibration for C₈ Cycloalkane Petroleum Biomarker Analysis

With a Kovats retention index of 791 on DB-1 (and 830 for the structurally isomeric n-propylcyclopentane), cis-1-ethyl-3-methylcyclopentane occupies a well-defined elution window that avoids co-elution with other C₈H₁₆ cyclopentane isomers. This makes the compound an ideal retention-index marker for comprehensive two-dimensional gas chromatography (GC×GC) studies of petroleum distillates, where resolving the full suite of alkylcyclopentane isomers is critical for assessing thermal maturity and biodegradation extent of crude oils. [2]

Stereochemical Probe for Conformational Analysis of Five-Membered Rings

The experimentally resolved difference in enthalpy of vaporization (39.3 vs. 38.9 kJ·mol⁻¹) and boiling point (394.6 vs. 394.0 K) between the cis and trans stereoisomers provides a rare, high-quality experimental dataset for validating molecular dynamics force fields used to simulate cyclopentane ring puckering and substituent interactions. Researchers developing or parameterizing force fields (e.g., OPLS, GAFF, or CHARMM) for cyclic alkanes can use these thermophysical differences as validation targets, ensuring that simulations correctly capture the subtle energetic consequences of cis versus trans substitution geometry. [3]

Vapor–Liquid Equilibrium Model Compound for C₈ Distillation Cut Simulation

The ~9.5 K boiling-point depression of 1-ethyl-3-methylcyclopentane relative to n-propylcyclopentane, coupled with its 31% higher vapor pressure at ambient temperature, makes this compound a strategically important component for developing and validating equation-of-state models (e.g., Peng–Robinson, SAFT) used to simulate the distillation behavior of narrow-boiling-range petroleum fractions. Its well-characterized phase-change properties (Tboil, ΔvapH°, and vapor pressure) provide multiple constraints for fitting binary interaction parameters in process simulators. [4]

Quote Request

Request a Quote for Cyclopentane, 1-ethyl-3-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.